2-Amino-2-methylhexanoic acid

Description

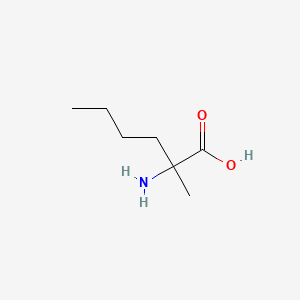

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-methylhexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-3-4-5-7(2,8)6(9)10/h3-5,8H2,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKZQHZQXROBVOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6322-51-6 | |

| Record name | NSC32107 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32107 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthetic Methodologies for 2 Amino 2 Methylhexanoic Acid

Classical Approaches to α,α-Disubstituted Amino Acid Synthesis Adapted for 2-Amino-2-methylhexanoic acid

Traditional methods for synthesizing α,α-disubstituted amino acids, which produce racemic mixtures, can be effectively adapted for the synthesis of this compound. These methods typically start from readily available ketones.

Adaptations of the Strecker Synthesis for this compound

The Strecker synthesis, a cornerstone in amino acid synthesis, can be adapted to produce α,α-disubstituted amino acids by using a ketone instead of an aldehyde. wikipedia.org For this compound, the starting material would be 2-hexanone (B1666271).

The general mechanism involves three main steps:

Imine Formation: 2-hexanone reacts with ammonia (B1221849) to form an imine.

Aminonitrile Formation: A cyanide source, such as hydrogen cyanide, adds to the imine to form an α-aminonitrile. wikipedia.org

Hydrolysis: The resulting aminonitrile is hydrolyzed under acidic or basic conditions to yield the final product, this compound. wikipedia.org

While effective for producing the racemic product, the classical Strecker synthesis does not provide control over stereochemistry. wikipedia.org

| Starting Material | Reagents | Intermediate | Product |

| 2-Hexanone | 1. Ammonia (NH₃) 2. Hydrogen Cyanide (HCN) 3. Acid/Base (Hydrolysis) | 2-amino-2-cyanomethylhexane | Racemic this compound |

Bucherer-Bergs Reaction Modifications for this compound Preparation

The Bucherer-Bergs reaction provides an alternative route to α,α-disubstituted amino acids through the formation of a hydantoin (B18101) intermediate. wikipedia.orgalfa-chemistry.com This multicomponent reaction utilizes a ketone, ammonium (B1175870) carbonate, and a cyanide source (like potassium or sodium cyanide). wikipedia.orgalfa-chemistry.com

For the synthesis of this compound, the process is as follows:

Hydantoin Formation: 2-hexanone is reacted with ammonium carbonate and potassium cyanide. This forms a 5-methyl-5-butylhydantoin. wikipedia.org The reaction proceeds through the initial formation of a cyanohydrin, which then reacts with ammonium carbonate. alfa-chemistry.com

Hydrolysis: The resulting hydantoin is then hydrolyzed, typically with a strong base like barium hydroxide, to open the ring and produce the desired amino acid.

This method is often advantageous due to its operational simplicity and the crystalline nature of the intermediate hydantoins, which can facilitate purification. nih.gov

| Starting Material | Reagents | Intermediate | Product |

| 2-Hexanone | 1. Ammonium Carbonate ((NH₄)₂CO₃) 2. Potassium Cyanide (KCN) 3. Barium Hydroxide (Ba(OH)₂) (for hydrolysis) | 5-methyl-5-butylhydantoin | Racemic this compound |

Alkylation Strategies Using Glycine (B1666218) Equivalents for this compound Scaffold Construction

The construction of the this compound scaffold can be achieved through the dialkylation of glycine equivalents. These methods utilize a glycine synthon where the α-carbon can be deprotonated and subsequently alkylated.

A common strategy involves the use of a Schiff base of glycine, often with a benzophenone (B1666685) imine, to facilitate deprotonation and prevent N-alkylation. nih.gov The synthesis would proceed as follows:

Formation of Glycine Schiff Base: Glycine is reacted with benzophenone to form the corresponding imine.

First Alkylation: The Schiff base is deprotonated with a strong base (e.g., LDA) and then reacted with a methylating agent (e.g., methyl iodide).

Second Alkylation: The mono-alkylated product is deprotonated again and reacted with a butylating agent (e.g., butyl bromide). The order of alkylation can be reversed.

Hydrolysis: The resulting dialkylated Schiff base is hydrolyzed to release the free amino acid.

Nickel(II) complexes of glycine Schiff bases have also been developed as effective nucleophilic glycine equivalents for preparing α,α-dialkylated α-amino acids. tcichemicals.com These complexes can undergo bis-alkylation with various alkyl halides. tcichemicals.com

| Glycine Equivalent | Alkylating Agents | Base | Product |

| Benzophenone imine of glycine ethyl ester | 1. Methyl iodide 2. Butyl bromide | Lithium diisopropylamide (LDA) | Racemic this compound ethyl ester |

| Ni(II) complex of glycine Schiff base | 1. Methyl halide 2. Butyl halide | Sodium tert-butoxide | Racemic this compound |

Carboxylation and Hydrolysis Routes from Aminonitriles to this compound

This approach begins with the synthesis of an aminonitrile, which is then converted to the corresponding amino acid. The key intermediate, 2-amino-2-cyanomethylhexane, is the same as that formed in the Strecker synthesis. The hydrolysis of the nitrile group to a carboxylic acid is a critical final step. This can be achieved under either strong acidic or basic conditions, which cleaves the nitrile to a carboxylic acid and the imine (if protected) to a ketone, ultimately yielding the amino acid.

Asymmetric Synthesis of Enantiopure this compound

The synthesis of specific enantiomers of this compound requires asymmetric methodologies to control the formation of the chiral center.

Chiral Auxiliary-Mediated Approaches to Enantioselective this compound Synthesis

Chiral auxiliaries are powerful tools for inducing stereoselectivity. In the context of α,α-disubstituted amino acid synthesis, a chiral auxiliary is temporarily incorporated into the molecule to direct the stereochemical outcome of a key bond-forming reaction.

One established method involves the diastereoselective alkylation of a chiral glycine enolate equivalent. For instance, pseudoephedrine can serve as a practical chiral auxiliary. researchgate.net The general approach is as follows:

Amide Formation: Glycine is coupled with a chiral auxiliary, such as pseudoephedrine, to form a chiral amide.

Diastereoselective Alkylation: The α-carbon is sequentially deprotonated and alkylated with a methyl group and a butyl group. The chiral auxiliary directs the approach of the electrophiles, leading to a high degree of diastereoselectivity.

Cleavage of Auxiliary: The chiral auxiliary is cleaved from the dialkylated product, typically by hydrolysis, to yield the enantiomerically enriched this compound. The auxiliary can often be recovered and reused. researchgate.netnih.gov

Another approach utilizes chiral iminolactones derived from amino acids like valine. uni-konstanz.de For example, a bis-lactim ether of cyclo(L-Val-Ala) can be deprotonated and alkylated. The bulky isopropyl group of the valine directs the alkylation to the opposite face, inducing a specific configuration at the α-carbon of the alanine (B10760859) residue. Subsequent hydrolysis yields the desired (R)-α-methyl-α-amino acid. uni-konstanz.de By selecting the appropriate starting amino acid (L- or D-valine), either enantiomer of the target amino acid can be synthesized. uni-konstanz.de

| Chiral Auxiliary | Key Reaction | Alkylating Agents | Outcome |

| Pseudoephedrine | Diastereoselective alkylation of amide enolate | 1. Methyl iodide 2. Butyl bromide | Enantiomerically enriched this compound |

| L-Valine (in a bis-lactim ether) | Diastereoselective alkylation of a lithiated bis-lactim ether | 1. Methyl halide 2. Butyl halide | (R)-2-Amino-2-methylhexanoic acid |

| D-Valine (in a bis-lactim ether) | Diastereoselective alkylation of a lithiated bis-lactim ether | 1. Methyl halide 2. Butyl halide | (S)-2-Amino-2-methylhexanoic acid |

Asymmetric Catalysis in the Preparation of this compound

Asymmetric catalysis offers a powerful and efficient approach to generating enantiomerically enriched α,α-disubstituted amino acids by employing small amounts of a chiral catalyst to control the stereochemical outcome of the reaction.

Metal-catalyzed reactions are a cornerstone of asymmetric synthesis. For α,α-disubstituted amino acids, methods often involve the asymmetric alkylation of glycine or alanine templates complexed to a chiral metal center. One prominent strategy employs a chiral nickel(II) complex of a Schiff base derived from glycine. The metal complex creates a planar, rigid structure that allows an alkylating agent to approach from only one face, thereby controlling the stereochemistry of the newly formed C-C bond. For instance, a recyclable chiral auxiliary can be used to form a Ni(II) complex with a glycine Schiff base, which is then alkylated. mdpi.com Subsequent disassembly of the complex yields the desired amino acid and allows for the recovery of the chiral auxiliary. mdpi.com

Another significant metal-catalyzed approach is the asymmetric hydrogenation of a prochiral enamine or unsaturated amino acid precursor using chiral rhodium or ruthenium catalysts. smolecule.comresearchgate.net While broadly applicable, the synthesis of the specific unsaturated precursors for this compound is a prerequisite for this method. Palladium-catalyzed C-H functionalization has also emerged as a method for the synthesis of non-natural amino acids, providing pathways to β-arylated α-amino acids from alanine precursors. nih.gov The asymmetric Strecker reaction, which involves the addition of cyanide and an amine to a ketone, can also be rendered asymmetric through the use of chiral metal catalysts. wikipedia.orgic.ac.uk

Table 1: Examples of Metal-Catalyzed Asymmetric Synthesis Principles for α-Amino Acids

| Catalytic System | Substrate Type | Product Type | Key Feature |

|---|---|---|---|

| Chiral Ni(II)-Schiff Base Complex | Glycine Schiff Base | α,α-Disubstituted Amino Acid | Diastereoselective alkylation of a metal-bound prochiral enolate. mdpi.com |

| Ru(OCOCH₃)₂[(S)-H₈-BINAP] | α,β-Unsaturated Carboxylic Acid | Chiral Carboxylic Acid | Asymmetric hydrogenation with high enantioselectivity (up to 97% ee). researchgate.net |

Organocatalysis avoids the use of potentially toxic or expensive metals, aligning with principles of green chemistry. Chiral phase-transfer catalysis is a particularly effective organocatalytic method for the asymmetric synthesis of α,α-dialkyl-α-amino acids. organic-chemistry.orgchimia.ch This strategy typically involves the alkylation of an N-protected glycine ester, such as N-(diphenylmethylene)glycine tert-butyl ester, under basic conditions. chimia.chacs.org

The reaction employs a chiral quaternary ammonium salt, often derived from cinchona alkaloids or chiral BINOL scaffolds, to shuttle the enolate from the aqueous or solid phase into the organic phase where it reacts with an alkyl halide. chimia.chacs.orgacs.org The chiral environment created by the catalyst's complex with the enolate dictates the facial selectivity of the alkylation. acs.org For a compound like this compound, a sequential alkylation strategy would be employed, first with a methyl group and then a butyl group, or vice versa. nih.gov Structurally well-defined C₂-symmetric chiral quaternary ammonium bromides have demonstrated high efficiency and enantioselectivity in these reactions. organic-chemistry.orgchimia.ch

The asymmetric Strecker synthesis is another powerful organocatalytic method. wikipedia.orgmasterorganicchemistry.com In this approach, a ketone (2-hexanone) reacts with a cyanide source and a chiral amine or ammonia in the presence of a chiral organocatalyst. wikipedia.orggoogle.com The resulting α-aminonitrile is then hydrolyzed to yield the enantiomerically enriched amino acid. masterorganicchemistry.com The use of a chiral auxiliary, such as (S)-alpha-phenylethylamine, can also direct the stereochemical outcome of the reaction. wikipedia.org

Table 2: Chiral Phase-Transfer Catalysts for Asymmetric Amino Acid Synthesis

| Catalyst Type | Substrate | Key Features | Reference |

|---|---|---|---|

| C₂-Symmetric Quaternary Ammonium Salts | N-(Diphenylmethylene)glycine tert-butyl ester | Structurally rigid, derived from (S)- or (R)-BINOL; provides high enantioselectivity. | chimia.ch |

| Cinchona Alkaloid Derivatives | N-(Diphenylmethylene)glycine tert-butyl ester | Commercially available and relatively inexpensive; enantioselectivity can be moderate but often improved by recrystallization. | acs.orgacs.org |

Enzymatic Synthesis and Resolution Techniques for this compound

Enzymes offer unparalleled selectivity under mild, environmentally benign conditions, making them highly attractive catalysts for producing enantiomerically pure amino acids.

Chemoenzymatic synthesis combines the efficiency of chemical reactions for bond formation with the high selectivity of enzymatic transformations for achieving chirality. A notable chemoenzymatic route to L-2-amino-2-methylhexanoic acid (also known as L-2-methyl norleucine) starts from 2-methylhexanoic acid. google.com This multi-step process involves:

Bromination: Radical bromination of 2-methylhexanoic acid using N-bromosuccinimide (NBS) to produce 2-bromo-2-methylhexanoic acid. google.com

Ammonolysis: Reaction with ammonia to displace the bromide, yielding racemic (DL)-2-amino-2-methylhexanoic acid. google.com

Acylation: Protection of the amino group, for example, through phenylacetylation, to form DL-phenylacetyl-2-methyl norleucine. google.com

Enzymatic Resolution: The final and key step involves the enantioselective hydrolysis of the N-acyl group from the L-enantiomer using an enzyme like Penicillin G acylase. This leaves the unreacted D-enantiomer and the desired L-amino acid, which can be separated. google.com

This pathway is advantageous because it uses inexpensive starting materials and employs a highly selective enzymatic step to establish the final stereocenter, achieving high optical purity (>99%). google.com Another approach involves the enzymatic resolution of α-azido carboxamides. The azide (B81097) group serves as a stable and small precursor to the amine. researchgate.netthieme-connect.com

Kinetic resolution is a widely used enzymatic technique to separate enantiomers from a racemic mixture. This method relies on an enzyme that selectively catalyzes a reaction on only one of the two enantiomers. For this compound, a racemic mixture of a suitable derivative, such as an ester or an amide, is prepared chemically. acs.org

This racemic substrate is then treated with a hydrolase enzyme, such as a lipase (B570770) or an esterase. smolecule.comacs.org The enzyme selectively hydrolyzes one enantiomer (e.g., the R-ester) to its corresponding carboxylic acid, leaving the other enantiomer (the S-ester) unreacted. The resulting mixture of the acid and the unreacted ester can then be separated by standard chemical techniques, such as extraction. A kilogram-scale preparation of (R)-2-amino-2-methylhexan-1-ol, a key intermediate for pharmaceuticals, was achieved through the enzymatic resolution of its corresponding N-benzoylated amino ester using lipase B from Candida antarctica. acs.org Similarly, enzymes from sources like Thermomyces lanuginosus have been used to resolve intermediates in the synthesis of related chiral compounds. google.com

Table 3: Enzymes Used in the Resolution of Amino Acids and Derivatives

| Enzyme | Substrate Type | Transformation | Key Feature |

|---|---|---|---|

| Penicillin G Acylase | N-Phenylacetyl-DL-amino acid | Enantioselective deacylation | High selectivity for the L-enantiomer. google.com |

| Lipase B from Candida antarctica (CALB) | Racemic N-protected amino ester | Enantioselective hydrolysis | High enantioselectivity (E > 100) for resolving α,α-disubstituted amino esters. acs.org |

| Amidase from Ochrobactrum anthropi | Racemic α-azido carboxamide | Enantioselective hydrolysis | Provides both S-acid and R-amide with excellent enantiomeric purity. researchgate.net |

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be made more sustainable by incorporating these principles.

A primary focus is the replacement of hazardous solvents. Traditional peptide synthesis and related reactions often use solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (B109758) (DCM), which have significant toxicity concerns. researchoutreach.orgrsc.org Research has identified several greener alternatives with better safety profiles, including propylene (B89431) carbonate, 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and anisole (B1667542). researchoutreach.orgrsc.orgtandfonline.com Mixtures of green solvents, such as anisole and N-octylpyrrolidone (NOP), have been developed to match the solubilizing power of traditional solvents for protected amino acids. tandfonline.com The use of water as a solvent is also a key green strategy, as demonstrated in some asymmetric Strecker reactions that proceed with high diastereoselectivity in aqueous media. rug.nl

Catalysis is inherently a green technology as it reduces waste by allowing for reactions to proceed with high efficiency and selectivity using only small amounts of the catalyst. The use of organocatalysts and enzymes, as detailed in the sections above, are prime examples of green chemistry in action. chimia.chnih.gov They operate under mild conditions and eliminate the need for heavy metals, thereby reducing toxic waste and simplifying purification. Furthermore, the development of recyclable catalysts, such as certain Ni(II)-Schiff base complexes, further enhances the sustainability of the process. mdpi.com

Table 4: Green Solvents as Alternatives in Amino Acid and Peptide Synthesis

| Conventional Solvent | Green Alternative(s) | Key Advantages of Alternatives | Reference(s) |

|---|---|---|---|

| N,N-Dimethylformamide (DMF) | Propylene Carbonate, 2-MeTHF, Cyrene, N-Butylpyrrolidone (NBP) | Lower toxicity, often biodegradable, derived from renewable sources. | researchoutreach.orgrsc.org |

| Dichloromethane (DCM) | 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME) | Reduced environmental impact, lower toxicity. | researchoutreach.org |

| Various Organic Solvents | Water (H₂O) | Non-toxic, non-flammable, inexpensive, environmentally benign. | rug.nl |

Solvent-Free and Aqueous Reaction Media for this compound Preparation

The principles of green chemistry increasingly guide the synthesis of specialized amino acids, emphasizing the reduction of hazardous waste by minimizing or eliminating organic solvents. um-palembang.ac.id While completely solvent-free methods for this compound are not extensively documented, research on analogous compounds demonstrates a significant shift towards using aqueous or partially aqueous systems.

For instance, the synthesis of related amino acid hydrochlorides can be achieved by reacting a precursor like leucine (B10760876) with hydrochloric acid in a controlled aqueous environment. smolecule.com Biphasic systems, which combine an aqueous solvent with an organic one (e.g., aqueous NaOH/acetone), have also been employed in the synthesis of similar chiral amino acids, facilitating both the reaction and subsequent separation of products.

In a multi-step synthesis of 2-amino-6-borono-2-methylhexanoic acid, a close structural analog, the final deprotection step to yield the amino acid is conducted in a mixture of 6N hydrochloric acid and tetrahydrofuran (B95107) (THF), highlighting the critical role of an aqueous medium to hydrolyze protecting groups. nih.gov The work-up procedure often involves extractions and adjusting the pH of aqueous layers to isolate the final product. nih.gov These methodologies align with the green chemistry goal of using innocuous solvents, with water being the ideal choice. um-palembang.ac.id

Atom Economy and Process Efficiency in this compound Production

Atom economy is a core concept of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. igitsarang.ac.inrsc.org An ideal reaction would have 100% atom economy, where all atoms from the reactants are found in the product, a characteristic of rearrangement and addition reactions. rsc.org In contrast, substitution and elimination reactions inherently generate byproducts, leading to lower atom economy. rsc.org

Table 1: Synthetic Steps and Associated Byproducts for an Analogous α,α-Disubstituted Amino Acid

| Step | Transformation | Reagents & Solvents | Major Byproducts |

|---|---|---|---|

| 1 | Cα-Alkylation (Butenyl group) | Potassium tert-butoxide, 4-bromo-1-butene | Potassium bromide, tert-butanol |

| 2 | Cα-Alkylation (Methyl group) | Potassium tert-butoxide, methyl iodide | Potassium iodide, tert-butanol |

| 3 | Hydroboration | Pinacolborane, Iridium catalyst | - |

This synthetic route, while effective, has a lower atom economy due to the use of protecting groups (benzophenone imine, ethyl ester) that are removed in the final step, and stoichiometric reagents (potassium tert-butoxide) that are converted into waste salts. nih.gov Improving process efficiency involves designing shorter synthetic routes and utilizing catalytic reagents instead of stoichiometric ones, which is a key goal in modern chemical manufacturing. igitsarang.ac.ingreenchemistry-toolkit.org

Mechanistic Investigations and Kinetic Studies in this compound Synthesis

Understanding the reaction mechanisms and kinetics is crucial for optimizing the synthesis of this compound. Mechanistic studies on analogous amino acid syntheses provide valuable insights. For example, the intramolecular cyclization of the amino acid gabapentin (B195806) has been studied in detail, revealing dependencies on pH, buffer concentration, and exhibiting a solvent kinetic isotopic effect, which suggests the reaction is subject to general acid and general base catalysis. researchgate.net

In the synthesis of α,α-disubstituted amino acids like this compound, a key mechanistic step is the deprotonation and subsequent alkylation at the alpha-carbon (Cα). The use of a Schiff base precursor, such as a benzophenone imine of a glycine ester, is a common strategy. nih.gov The imine group increases the acidity of the Cα proton, allowing for its removal by a strong, non-nucleophilic base like potassium tert-butoxide. The resulting carbanion then acts as a nucleophile, attacking an alkyl halide in a classic SN2 reaction to form a new carbon-carbon bond. This process can be repeated to introduce a second substituent at the Cα position.

Kinetic control is essential throughout the synthesis. Reaction parameters such as temperature and time are carefully managed to ensure complete reaction and minimize side products. For instance, the final hydrolysis of protecting groups is often performed at elevated temperatures (e.g., 70-90°C) for several hours to drive the reaction to completion. nih.gov Kinetic studies, such as monitoring reactant consumption or product formation over time, are used to determine the optimal reaction conditions for achieving high yields and purity. scielo.org.za

Precursor Design and Intermediate Functionalization for this compound Synthesis

One successful strategy involves using a glycine equivalent as a precursor, which is sequentially alkylated. nih.gov For example, N-(diphenylmethylene)glycine ethyl ester serves as an effective precursor because the benzophenone imine protects the amino group while activating the Cα position for deprotonation and alkylation. nih.gov This allows for the controlled, stepwise introduction of the two required substituents (a methyl group and a butyl group) onto the alpha-carbon.

Table 2: Precursor and Intermediate Functionalization Strategy

| Stage | Compound | Key Functionalization Step |

|---|---|---|

| Precursor | N-(diphenylmethylene)glycine ethyl ester | Designed for Cα activation and amine protection. nih.gov |

| Intermediate 1 | Ethyl 2-N-(diphenylmethyleneamino)hex-5-enoate | First Cα-alkylation with a butenyl group. nih.gov |

| Intermediate 2 | Ethyl 2-N-(diphenylmethyleneamino)-2-methylhex-5-enoate | Second Cα-alkylation to introduce the methyl group. nih.gov |

| Intermediate 3 | Protected 2-amino-6-borono-2-methylhexanoic acid | Side-chain functionalization via hydroboration of the terminal alkene. nih.gov |

| Final Product | 2-Amino-6-borono-2-methylhexanoic acid | Deprotection of amine and carboxylic acid groups. nih.gov |

An alternative approach involves starting with a precursor that already contains part of the final carbon skeleton. For instance, a synthesis for a related compound begins with 2-methylhexanoic acid. This precursor is then functionalized through a series of reactions, including radical bromination at the alpha-position, followed by ammonolysis (nucleophilic substitution with ammonia) to introduce the amino group. The design of radical functionalization reactions on unsaturated amino acid precursors has also been explored to introduce functionalities like hydroxyl or azido (B1232118) groups onto the side chain. acs.org These diverse strategies in precursor design and intermediate functionalization provide chemists with a versatile toolkit for constructing complex, non-proteinogenic amino acids.

Chemical Reactivity and Derivatization of 2 Amino 2 Methylhexanoic Acid

Reactions Involving the Amino Group of 2-Amino-2-methylhexanoic acid

The nucleophilicity of the α-amino group in this compound is considerably diminished due to the steric shielding provided by the adjacent α-methyl and α-butyl groups. This necessitates specific strategies for protection, peptide coupling, and other functionalizations.

The temporary blocking of the α-amino group is a critical step in peptide synthesis to prevent self-polymerization and other side reactions. nih.gov For sterically hindered amino acids like this compound, the selection of the protecting group and the conditions for its introduction are crucial. Standard protecting groups such as tert-Butoxycarbonyl (Boc), 9-Fluorenylmethoxycarbonyl (Fmoc), and Benzyloxycarbonyl (Cbz) are commonly employed.

The introduction of these groups may require extended reaction times or more reactive acylating agents compared to sterically unhindered amino acids. For instance, the synthesis of Fmoc-protected α,α-disubstituted amino acids can be achieved, allowing for their incorporation into peptides using solid-phase synthesis protocols. nih.gov The stability of the protecting group must be compatible with the subsequent reaction conditions, and its removal (deprotection) must be achievable without compromising the integrity of the peptide chain.

| Protecting Group | Abbreviation | Cleavage Conditions | Key Characteristics |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Strong acids (e.g., TFA) | Stable to bases and hydrogenolysis; commonly used in solution-phase and Boc-based solid-phase synthesis. |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Mild bases (e.g., Piperidine) | Labile to bases, stable to acids; the standard for modern solid-phase peptide synthesis (SPPS). |

| Benzyloxycarbonyl | Z or Cbz | Catalytic Hydrogenolysis (H₂/Pd), strong acids | Stable to mildly acidic and basic conditions; primarily used in solution-phase synthesis. |

Forming a peptide bond involving the amino group of this compound is a significant synthetic challenge. nih.govchimia.ch The steric hindrance from the two α-substituents dramatically slows the rate of acylation. Standard peptide coupling methods that are efficient for proteinogenic amino acids often fail or provide very low yields. rsc.org

To overcome this, highly potent coupling reagents are necessary. These reagents convert the carboxylic acid partner into a highly activated species capable of reacting with the hindered amino group. Research on other α,α-disubstituted amino acids has shown that uronium or phosphonium (B103445) salts, such as HATU, HCTU, and PyBOP, are more effective than carbodiimide-based reagents. bachem.com Alternative strategies include the conversion of the coupling partner into a more reactive derivative, such as a symmetric anhydride (B1165640) or an acyl fluoride, prior to reaction with the hindered amine. nih.govrsc.orgresearchgate.net Acyl fluorides, in particular, have proven effective for creating amide bonds with sterically demanding substrates. bachem.comresearchgate.net

| Coupling Reagent | Full Name | Typical Application |

|---|---|---|

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Highly efficient for standard and sterically hindered couplings, including N-methyl amino acids. peptide.com |

| HCTU | O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | Similar to HATU in efficiency but often more cost-effective; effective for hindered couplings. |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | A phosphonium-based reagent useful for lactonization and amidation without racemization. bachem.com |

| TFFH | Tetramethylfluoroformamidinium hexafluorophosphate | Generates highly reactive amino acid fluorides in situ, ideal for coupling α,α-disubstituted amino acids. bachem.com |

Further functionalization of the amino group beyond peptide coupling includes N-alkylation and N-acylation. N-alkylation, particularly N-methylation, can be a valuable modification in medicinal chemistry to enhance peptide bioavailability. monash.edu

Direct alkylation of the hindered amino group with alkyl halides is often inefficient. More successful strategies include reductive amination, which involves reacting the amino acid with an aldehyde or ketone in the presence of a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride. chimia.chacs.org Another approach involves protecting the amino group as a sulfonamide (e.g., with a tosyl or nosyl group), which can then be alkylated under basic conditions, followed by deprotection. monash.edu

Acylation with non-amino acid acyl chlorides or anhydrides follows similar principles to peptide coupling, where the steric hindrance necessitates reactive acylating agents and potentially elevated temperatures to achieve the desired transformation.

Reactions Involving the Carboxylic Acid Group of this compound

The carboxylic acid group of this compound is also subject to steric hindrance, although generally to a lesser extent than the amino group. This impacts its conversion to esters, amides, and its reduction to an alcohol.

Esterification of the carboxyl group is a common transformation for protecting the C-terminus or for creating derivatives. The classic Fischer esterification, involving heating the amino acid in an alcohol with a strong acid catalyst, may require harsh conditions and prolonged reaction times. Milder and more efficient methods are often preferred. One such method involves the use of trimethylchlorosilane (TMSCl) in an alcohol, which generates HCl in situ and facilitates the formation of amino acid methyl esters at room temperature in high yields. nih.gov Other methods include reacting the amino acid with alkyl halides in the presence of a base like cesium carbonate.

The formation of amides from the carboxyl group is chemically equivalent to the peptide coupling reactions discussed previously (Section 3.1.2). The carboxylic acid must be activated, and the steric bulk around the α-carbon makes this activation step crucial for successful coupling with a primary or secondary amine. chimia.ch Potent activating agents are required to facilitate the nucleophilic attack of the amine.

The carboxylic acid group can be reduced to a primary alcohol, yielding the corresponding amino alcohol, 2-amino-2-methyl-1-hexanol. These chiral amino alcohols are valuable synthetic intermediates. benthamopen.com Due to the low reactivity of carboxylic acids, strong reducing agents are required. Lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (B95107) (THF) is effective for this transformation. orgsyn.org

Alternative, milder methods have also been developed. One convenient, one-pot procedure involves the activation of an N-protected amino acid with 1,1'-carbonyldiimidazole (B1668759) (CDI) to form an imidazolide (B1226674) intermediate, which is then reduced with sodium borohydride (B1222165) (NaBH₄). benthamopen.comresearchgate.net This method avoids the hazards associated with LiAlH₄ and is compatible with various protecting groups. benthamopen.com

Modifications of the Hexyl Side Chain in this compound

The hexyl side chain of this compound, being a saturated alkyl chain, is generally unreactive. However, its chemical modification is crucial for introducing new functionalities and for creating derivatives with specific properties. These modifications typically require strategic approaches to activate the otherwise inert C-H bonds or to introduce reactive groups at specific positions.

The introduction of halogen atoms onto the alkyl side chain of this compound can serve as a key step for further derivatization, as halogens are excellent leaving groups for nucleophilic substitution reactions. The direct halogenation of the unactivated aliphatic chain can be challenging but can be achieved through radical-based reactions. For instance, free-radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) can lead to a mixture of brominated isomers along the hexyl chain. The selectivity of this reaction is often low, but it can be influenced by the reaction conditions.

More controlled and selective functionalization can be achieved through methods that utilize directing groups. While direct C-H functionalization of the terminal methyl group of the hexyl chain is difficult, it is possible to envision a multi-step sequence. For example, the carboxylic acid could be converted to an ester, and the amino group protected. Subsequent terminal oxidation of the hexyl chain, potentially via biocatalytic methods using specific enzymes, could introduce a hydroxyl group. This hydroxyl group can then be converted to a better leaving group, such as a tosylate or mesylate, which can be displaced by a halide.

The introduction of fluorine, in particular, can significantly alter the physicochemical properties of the amino acid, enhancing thermal and proteolytic stability. nih.gov While direct fluorination is aggressive, indirect methods starting from a hydroxylated derivative of this compound could be employed.

Below is a table summarizing potential halogenation approaches for the hexyl side chain:

| Reaction | Reagents and Conditions | Description | Potential Outcome for this compound |

| Free-Radical Bromination | N-Bromosuccinimide (NBS), AIBN, heat or light | Non-selective bromination of the alkyl chain via a radical mechanism. | A mixture of monobrominated isomers along the hexyl chain. |

| Iodination via Barton Reaction | Lead tetraacetate, Iodine, light | A radical-based method that can favor halogenation at less sterically hindered positions. | Potential for iodination at various positions on the hexyl chain. |

| Hydroxylation followed by Halogenation | 1. Biocatalytic oxidation 2. PBr₃ or SOCl₂ | Selective introduction of a hydroxyl group, followed by conversion to a halide. | Regioselective introduction of a halogen, for example, at the terminal position. |

The hexyl side chain of this compound can be involved in cyclization and annulation reactions to form carbocyclic and heterocyclic structures, provided it is appropriately functionalized. These reactions are of great interest for creating conformationally constrained amino acid analogues.

A common strategy involves introducing unsaturation into the side chain. For example, a derivative of this compound with a terminal double bond on the hexyl chain could be synthesized. This could be achieved by starting from a commercially available unsaturated fatty acid and elaborating it into the desired α,α-disubstituted amino acid structure. Once the unsaturated derivative is obtained, it can undergo various cyclization reactions. For instance, an intramolecular Heck reaction could be used to form a cyclopentane (B165970) or cyclohexane (B81311) ring fused to the amino acid core.

Another approach is oxidative cyclization. A derivative of this compound containing a β,γ-unsaturated carboxylic acid moiety on its side chain could undergo oxidative cyclization to form an α,β-unsaturated lactone. mdpi.com This would require initial functionalization of the hexyl chain to introduce the necessary reactive groups.

Annulation strategies can also be envisioned. For instance, a derivative of this compound with a nucleophilic group at the terminus of the hexyl chain could react with an electrophilic annulating agent to construct a new ring.

The following table outlines some plausible cyclization strategies for derivatives of this compound:

| Strategy | Required Derivative | Key Reaction | Potential Product |

| Intramolecular Heck Reaction | A derivative with a terminal alkene and an aryl halide. | Palladium-catalyzed intramolecular C-C bond formation. | A carbocycle-fused amino acid. |

| Ring-Closing Metathesis (RCM) | A derivative with two terminal alkenes. | Grubbs' catalyst. | A macrocyclic or medium-sized ring amino acid. |

| Oxidative Cyclization | A derivative with a β,γ-unsaturated acid on the side chain. | Selenium-based reagents and an oxidant. mdpi.com | A lactone-containing amino acid derivative. |

| Intramolecular Friedel-Crafts Acylation | A derivative with a terminal carboxylic acid and an aromatic ring. | Lewis acid catalyst. | A cyclic ketone fused to the amino acid structure. |

Formation of Cyclic Derivatives: Lactams, Diketopiperazines, and Heterocycles from this compound

The amino and carboxyl groups of this compound are key functionalities for the synthesis of various cyclic derivatives, including lactams, diketopiperazines, and other heterocycles.

Lactams are cyclic amides that can be formed by the intramolecular cyclization of an amino acid. nih.gov For this compound, the formation of a lactam would require the amino group to be positioned at a different location on the hexyl chain. For instance, if the amino group were at the δ-position (carbon 5), intramolecular cyclization would yield a six-membered ring δ-lactam. organic-chemistry.org The synthesis of such a precursor would involve a multi-step process to introduce an amino group at the desired position of the hexanoic acid backbone, followed by the introduction of the α-methyl group.

Diketopiperazines (DKPs) are six-membered heterocyclic rings formed from two amino acids. whiterose.ac.uk this compound can readily form a diketopiperazine through the cyclization of a dipeptide. This can be a homodimer, cyclo(2-amino-2-methylhexanoyl-2-amino-2-methylhexanoyl), or a heterodimer with another amino acid. The synthesis typically involves the formation of a dipeptide ester, followed by heating in a suitable solvent to promote intramolecular cyclization with the elimination of the alcohol. nih.gov The steric hindrance from the α-methyl group might influence the rate of cyclization.

Other Heterocycles can be synthesized from this compound by first converting it into more reactive intermediates. For example, the carboxylic acid can be converted to an acid chloride, which can then react with potassium thiocyanate (B1210189) to form an isothiocyanate. Subsequent reaction with a primary amine can lead to the formation of thiourea (B124793) derivatives, which can be cyclized to form various sulfur-containing heterocycles. Alternatively, converting the carboxylic acid to a hydrazide opens up pathways to pyrazoles and pyridazines.

| Cyclic Derivative | Synthetic Approach | Description |

| Lactam | Intramolecular cyclization of a ω-amino derivative. | Requires the synthesis of a precursor where the amino group is not at the α-position. |

| Diketopiperazine | Cyclization of a dipeptide containing this compound. | A common reaction for amino acids, leading to a six-membered ring. nih.govorganic-chemistry.org |

| Thiazolidinone | Reaction of the amino acid with a carbonyl compound and a sulfur source. | A five-membered heterocyclic ring containing sulfur and nitrogen. |

| Hydantoin (B18101) | Reaction with an isocyanate. | A five-membered heterocyclic ring with two carbonyl groups. |

Bioconjugation and Click Chemistry Applications of this compound Derivatives

Bioconjugation is the process of covalently linking molecules, often to a biomolecule such as a protein or a nucleic acid. "Click chemistry" refers to a class of reactions that are highly efficient, selective, and biocompatible, with the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) being a prime example. nih.govbachem.com Derivatives of this compound can be designed to participate in these reactions, making them valuable building blocks for creating complex bioconjugates.

To be useful in click chemistry, this compound must be functionalized with either an azide (B81097) or a terminal alkyne. This is typically achieved by modifying the side chain. A common strategy is to synthesize a derivative of this compound with a terminal functional group on the hexyl chain that can be easily converted to an azide or alkyne. For example, a terminal bromo- or tosyl-derivative of the hexyl side chain can be reacted with sodium azide to introduce the azido (B1232118) group. nih.gov Similarly, a terminal alkyne can be introduced via nucleophilic substitution with an acetylide anion.

Once synthesized, these "clickable" versions of this compound can be incorporated into peptides using standard solid-phase peptide synthesis. The resulting peptide, now containing a bio-orthogonal handle, can be conjugated to other molecules (e.g., fluorescent dyes, imaging agents, or other peptides) that bear the complementary functional group (an alkyne if the peptide has an azide, and vice versa). iris-biotech.de

The following table summarizes the steps for preparing and using this compound derivatives for bioconjugation:

| Step | Description | Example Reagents |

| 1. Synthesis of a Functionalized Precursor | Introduction of a reactive group (e.g., a hydroxyl or halide) at the terminus of the hexyl side chain. | Biocatalytic oxidation, NBS, or synthesis from a functionalized starting material. |

| 2. Introduction of a "Clickable" Handle | Conversion of the reactive group to an azide or a terminal alkyne. | Sodium azide (for azide), propargylamine (B41283) or lithium acetylide (for alkyne). researchgate.net |

| 3. Incorporation into a Peptide | Use of the derivatized amino acid in solid-phase peptide synthesis. | Standard peptide coupling reagents (e.g., HBTU, DIC). |

| 4. Bioconjugation via Click Chemistry | Reaction of the peptide with a complementary alkyne- or azide-containing molecule. | Copper(I) sulfate, sodium ascorbate (B8700270) (for CuAAC). nih.gov |

The α-methyl group in these derivatives can provide steric hindrance that may enhance the proteolytic stability of the resulting peptides, making these building blocks particularly attractive for the development of peptide-based therapeutics. enamine.net

Analytical Methodologies for Characterization of 2 Amino 2 Methylhexanoic Acid

Spectroscopic Characterization Techniques for 2-Amino-2-methylhexanoic acid

The definitive identification and structural confirmation of this compound rely on a combination of modern spectroscopic and spectrometric techniques. These analytical methods provide detailed information about the molecule's atomic composition, connectivity, and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides a detailed map of the proton and carbon frameworks of this compound.

One-dimensional ¹H and ¹³C NMR spectra offer fundamental information about the number and types of hydrogen and carbon atoms present in the molecule.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment. The integration of these signals reveals the relative number of protons in each environment. The chemical shift (δ) indicates the electronic environment of the protons, and the signal's multiplicity (e.g., singlet, triplet, multiplet) provides information about neighboring protons. Based on its structure, the predicted ¹H NMR assignments are detailed in the table below.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom produces a distinct signal. The chemical shift of each signal is indicative of the carbon's functional group and hybridization state. For this compound, seven distinct carbon signals are expected.

Predicted ¹H and ¹³C NMR Data for this compound

Note: Data is predicted based on established chemical shift values for similar structural motifs. Actual experimental values may vary depending on solvent and other experimental conditions.

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹H Integration | ¹³C Chemical Shift (δ, ppm) |

| C1 (-COOH) | ~10-12 | Broad Singlet | 1H | ~175-180 |

| C2 (-C(NH₂)(CH₃)-) | - | - | - | ~55-60 |

| C2-CH₃ | ~1.3-1.5 | Singlet | 3H | ~22-28 |

| C3 (-CH₂-) | ~1.6-1.8 | Multiplet | 2H | ~35-40 |

| C4 (-CH₂-) | ~1.2-1.4 | Multiplet | 2H | ~25-30 |

| C5 (-CH₂-) | ~1.2-1.4 | Multiplet | 2H | ~22-26 |

| C6 (-CH₃) | ~0.8-1.0 | Triplet | 3H | ~13-15 |

| -NH₂ | ~7-8 | Broad Singlet | 2H | - |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the bonding network within the molecule.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would reveal correlations between the protons of the butyl chain: H6↔H5, H5↔H4, and H4↔H3. This confirms the linear connectivity of this alkyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It would definitively link the proton assignments to their corresponding carbon signals in the butyl chain (H6 to C6, H5 to C5, etc.) and for the alpha-methyl group (C2-CH₃ protons to its carbon).

The singlet protons of the alpha-methyl group (C2-CH₃) showing correlations to the quaternary alpha-carbon (C2) and the carboxyl carbon (C1).

The protons on C3 showing correlations to C2, C4, and potentially C5. This information pieces together the entire molecular framework, confirming the placement of the butyl chain relative to the alpha-amino, alpha-methyl, and carboxylic acid functionalities.

Mass Spectrometry (MS) of this compound and its Derivatives

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure through fragmentation analysis.

High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass. This precision allows for the determination of its elemental formula. The molecular formula of this compound is C₇H₁₅NO₂. The theoretical monoisotopic mass, which is the sum of the masses of the most abundant isotopes of each element, can be calculated with high precision. nih.gov

By comparing the experimentally measured exact mass from an HRMS instrument to the theoretical value, the molecular formula can be confirmed with a high degree of confidence, typically with an error of less than 5 parts per million (ppm).

Molecular Formula and Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₇H₁₅NO₂ |

| Average Molecular Weight | 145.20 g/mol |

| Theoretical Monoisotopic Mass | 145.110278721 Da nih.gov |

Tandem Mass Spectrometry (MS/MS) is an advanced technique used to probe the structure of a molecule. In an MS/MS experiment, the protonated molecule (the precursor ion, [M+H]⁺) is selected and then fragmented by collision with an inert gas. The resulting product ions are then analyzed to reveal information about the molecule's structure.

For protonated α-amino acids, common fragmentation pathways include the neutral losses of water (H₂O) and formic acid (HCOOH), or the combined loss of water and carbon monoxide (H₂O + CO). scispace.comnih.gov The fragmentation pattern of this compound ([M+H]⁺, m/z ≈ 146.118) would be expected to follow these general principles, with additional fragmentation along the hexyl side chain. Analysis of these specific fragments helps to confirm the identity and structure of the amino acid.

Predicted MS/MS Fragmentation Data for Protonated this compound ([M+H]⁺)

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Predicted Product Ion (m/z) |

| 146.118 | [M+H-H₂O]⁺ | H₂O | 128.107 |

| 146.118 | [M+H-HCOOH]⁺ | HCOOH | 100.112 |

| 146.118 | [M+H-H₂O-CO]⁺ | H₂O + CO | 100.112 |

| 100.112 | [C₆H₁₄N]⁺ → [C₅H₁₀N]⁺ | CH₄ | 84.081 |

| 100.112 | [C₆H₁₄N]⁺ → [C₄H₈N]⁺ | C₂H₆ | 70.065 |

Infrared (IR) Spectroscopy for Functional Group Identification in this compound

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For this compound, which exists as a zwitterion in the solid state, the IR spectrum provides characteristic absorption bands corresponding to its key structural features: the amino group (as an ammonium (B1175870) ion), the carboxylate group, and the aliphatic hydrocarbon chain.

The spectrum is typically dominated by vibrations of the ammonium (-NH3+) and carboxylate (-COO-) groups. The N-H stretching vibrations of the primary ammonium group appear as a broad band in the 3100-2600 cm⁻¹ region, often overlapping with the C-H stretching vibrations. The asymmetric and symmetric stretching vibrations of the aliphatic C-H bonds in the methyl and hexyl chain appear in the 2960-2850 cm⁻¹ range. libretexts.orglibretexts.org

The carboxylate group (-COO⁻) gives rise to two characteristic and strong absorption bands: an asymmetric stretching vibration typically found between 1600-1550 cm⁻¹ and a symmetric stretching vibration around 1420-1380 cm⁻¹. researchgate.net The N-H bending (scissoring) vibration of the -NH3+ group also appears in the 1600-1500 cm⁻¹ region, sometimes overlapping with the asymmetric carboxylate stretch. Additional bands in the fingerprint region, such as C-H bending and rocking vibrations, further confirm the aliphatic nature of the molecule. acs.orgresearchgate.net

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| Ammonium (-NH3+) | N-H Stretch | 3100 - 2600 (broad) |

| Alkyl (C-H) | C-H Stretch | 2960 - 2850 |

| Carboxylate (-COO⁻) | Asymmetric C=O Stretch | 1600 - 1550 (strong) |

| Ammonium (-NH3+) | N-H Bend | 1600 - 1500 |

| Alkyl (C-H) | C-H Bend (Scissoring) | 1470 - 1450 |

| Carboxylate (-COO⁻) | Symmetric C=O Stretch | 1420 - 1380 |

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chiral this compound

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful chiroptical techniques used to investigate the stereochemistry of chiral molecules like the enantiomers of this compound. These methods measure the differential interaction of the molecule with left and right circularly polarized light. wikipedia.org

For α-amino acids, the primary chromophore responsible for the CD and ORD signals in the accessible UV region is the carboxyl group (-COOH). The n→π* electronic transition of this group, which is electronically forbidden but magnetically allowed, typically occurs around 210-220 nm. kud.ac.in This transition gives rise to a characteristic Cotton effect—a combination of a CD band and an anomalous ORD curve in the same spectral region. libretexts.org

The sign of the Cotton effect is directly related to the absolute configuration at the α-carbon. For L-α-amino acids, a positive Cotton effect (a positive peak in the CD spectrum) is generally observed around 215 nm. kud.ac.in Conversely, D-α-amino acids exhibit a negative Cotton effect of equal magnitude. kud.ac.in Therefore, by analyzing the CD or ORD spectrum of a sample of this compound, its absolute configuration (R or S) and enantiomeric purity can be determined. The α-methyl group in this compound restricts conformational freedom, which can lead to more well-defined and intense CD signals compared to amino acids with an α-hydrogen. nih.gov

Chromatographic Separation and Purity Assessment of this compound

High-Performance Liquid Chromatography (HPLC) of this compound

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the separation, identification, and purity assessment of amino acids, including non-proteinogenic ones like this compound. Due to the polar and zwitterionic nature of amino acids, specific chromatographic modes are employed. nih.gov

Reversed-Phase and Ion-Exchange HPLC for Purity and Identity of this compound

Reversed-Phase (RP) HPLC is a common method for amino acid analysis, but it typically requires a pre-column derivatization step. nih.gov Native this compound is too polar to be well-retained on standard non-polar stationary phases like C18. nih.gov Derivatization with reagents such as o-phthalaldehyde (B127526) (OPA) or phenylisothiocyanate (PITC) renders the amino acid more hydrophobic, allowing for excellent separation on a C18 column with gradient elution using a buffered aqueous mobile phase and an organic modifier like acetonitrile (B52724) or methanol. hplc.eubevital.no This approach is highly sensitive and is widely used to assess purity and identify the compound by its retention time relative to a known standard.

Ion-Exchange Chromatography (IEC) is a classic and highly robust method for amino acid analysis that does not require prior derivatization. pickeringlabs.com193.16.218 In this technique, separation is achieved on a stationary phase containing fixed ionic groups (typically a cation-exchange resin). Amino acids are eluted by a gradient of increasing ionic strength and/or pH. pickeringlabs.com193.16.218 this compound, carrying a net positive charge in an acidic mobile phase, will be retained on a cation-exchange column and will elute at a characteristic time, allowing for its separation from other amino acids and impurities. Detection is commonly performed after post-column derivatization with ninhydrin (B49086). pickeringlabs.com

| HPLC Mode | Stationary Phase Example | Mobile Phase Principle | Derivatization | Detection |

|---|---|---|---|---|

| Reversed-Phase (RP) | Octadecylsilane (C18) | Aqueous buffer/organic solvent gradient | Pre-column (e.g., OPA, PITC) | UV or Fluorescence |

| Ion-Exchange (IEC) | Sulfonated Polystyrene Resin | Aqueous buffer gradient (pH, ionic strength) | Post-column (e.g., Ninhydrin) | Visible Absorbance (570 nm) |

Chiral HPLC for Enantiomeric Excess Determination of this compound

Determining the enantiomeric excess (ee) is critical for chiral compounds. Chiral HPLC provides a direct method for separating the (R)- and (S)-enantiomers of this compound. This is achieved using a chiral stationary phase (CSP) that interacts stereoselectively with the two enantiomers, leading to different retention times.

Several types of CSPs are effective for the resolution of underivatized α-amino acids. Macrocyclic glycopeptide-based CSPs, such as those using teicoplanin or vancomycin, are particularly successful. sigmaaldrich.commst.edu These phases offer multiple interaction sites (ionic, hydrogen bonding, steric) that facilitate chiral recognition. sigmaaldrich.com Another common approach is the use of crown ether-based CSPs, which are highly effective for separating primary amino compounds. ankara.edu.tr The separation is typically carried out using a polar organic or aqueous-organic mobile phase. The enantiomeric excess can be accurately calculated from the peak areas of the two separated enantiomers in the chromatogram. For α,α-disubstituted amino acids, derivatization is sometimes used to enhance resolution on other types of CSPs, such as polysaccharide-based phases. yakhak.org

| Chiral Stationary Phase (CSP) Type | Example Selector | Typical Mobile Phase | Principle of Separation |

|---|---|---|---|

| Macrocyclic Glycopeptide | Teicoplanin | Aqueous-organic (e.g., Methanol/Water) | Multiple chiral recognition interactions |

| Crown Ether | (+)-(18-Crown-6)-tetracarboxylic acid | Acidified aqueous (e.g., Perchloric acid) | Complexation with the protonated amino group |

| Polysaccharide-based (with derivatization) | Cellulose (B213188) or Amylose Phenylcarbamates | Hexane/Isopropanol | Inclusion, dipole-dipole, and H-bonding interactions |

Gas Chromatography (GC) of Derivatized this compound for Volatile Analysis

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, amino acids like this compound are inherently non-volatile due to their zwitterionic nature at physiological pH. nist.govnih.gov Their high polarity and tendency to form strong intermolecular hydrogen bonds prevent them from being readily vaporized for GC analysis. sigmaaldrich.comthermofisher.com Consequently, a crucial prerequisite for the GC analysis of this compound is a chemical derivatization step. This process converts the polar functional groups (the amino group -NH2 and the carboxylic acid group -COOH) into less polar, more volatile moieties, enabling the compound to be analyzed in the gas phase. sigmaaldrich.comsigmaaldrich.com

The primary goals of derivatization are to increase volatility, improve thermal stability, and enhance chromatographic separation and detection. sigmaaldrich.comweber.hu Common derivatization strategies for amino acids involve silylation, acylation, and esterification. nist.govdntb.gov.ua

Silylation: This is a widely used technique where active hydrogens in the amino and carboxyl groups are replaced by a nonpolar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.comsigmaaldrich.com Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are frequently employed. sigmaaldrich.comthermofisher.commdpi.com The TBDMS derivatives are generally more stable towards hydrolysis than their TMS counterparts. sigmaaldrich.com The reaction for this compound would proceed by heating the dried amino acid with the silylating reagent in an appropriate solvent like acetonitrile. sigmaaldrich.com

Esterification followed by Acylation: This two-step process is another robust method for derivatizing amino acids. nih.govdntb.gov.ua First, the carboxylic acid group is converted to an ester (e.g., a methyl or ethyl ester) by reaction with an alcohol (like methanol) in the presence of an acid catalyst (e.g., HCl). dntb.gov.ua Subsequently, the amino group is acylated using reagents like pentafluoropropionic anhydride (B1165640) (PFPA) or methyl chloroformate. nist.govdntb.gov.uaresearchgate.net This dual derivatization effectively masks both polar functional groups, yielding a volatile and thermally stable compound suitable for GC-MS analysis. dntb.gov.uamdpi.com

Once derivatized, the sample is injected into the gas chromatograph. The derivatized this compound is vaporized and carried by an inert gas (mobile phase) through a capillary column coated with a stationary phase. Separation is achieved based on the differential partitioning of the analyte between the mobile and stationary phases. The retention time, the time it takes for the compound to travel through the column, is a characteristic feature used for identification. Coupling the GC with a mass spectrometer (GC-MS) allows for definitive identification based on the unique fragmentation pattern of the derivatized molecule. sigmaaldrich.com

Table 1: Common Derivatization Reagents for GC Analysis of Amino Acids

| Derivatization Method | Reagent | Target Functional Group(s) | Typical Reaction Conditions | Resulting Derivative |

|---|---|---|---|---|

| Silylation | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Amino, Carboxyl | 70°C for 20 minutes in Acetonitrile thermofisher.com | N,O-bis(trimethylsilyl) |

| Silylation | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | Amino, Carboxyl | 100°C for 4 hours in Acetonitrile sigmaaldrich.com | N,O-bis(tert-butyldimethylsilyl) |

| Esterification/Acylation | 2M HCl in Methanol, then Pentafluoropropionic Anhydride (PFPA) | Carboxyl, then Amino | 80°C for 60 min, then 65°C for 30 min dntb.gov.ua | Methyl ester, N-pentafluoropropionyl |

| Acylation/Esterification | Methyl Chloroformate / Methanol | Amino, Carboxyl | Room Temperature nist.gov | N-methoxycarbonyl, Methyl ester |

Thin Layer Chromatography (TLC) Applications for Reaction Monitoring and Screening of this compound

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile separation technique widely used for the qualitative analysis of amino acids. crsubscription.comresearchgate.net It is particularly valuable for monitoring the progress of chemical reactions and for screening multiple samples simultaneously. amrita.edu The principle of TLC involves the separation of components in a mixture based on their differential partitioning between a solid stationary phase (typically silica (B1680970) gel or cellulose coated on a plate) and a liquid mobile phase (a solvent or mixture of solvents). crsubscription.comamrita.edu

For this compound, a small spot of a solution containing the compound is applied near the bottom of a TLC plate. crsubscription.com The plate is then placed in a sealed chamber containing a shallow pool of the mobile phase, ensuring the initial spot is above the solvent level. youtube.com The mobile phase ascends the plate via capillary action, and as it passes over the spot, the components of the mixture travel up the plate at different rates. amrita.edu The rate of movement is determined by the compound's affinity for the stationary phase versus its solubility in the mobile phase. amrita.edu

Since amino acids are colorless, a visualization step is required after the solvent front has moved a sufficient distance up the plate. amrita.edu The most common method for visualizing amino acids is by spraying the dried plate with a ninhydrin solution and then gently heating it. youtube.com Ninhydrin reacts with the primary amino group of this compound to produce a characteristic purple or violet-colored spot (Ruhemann's purple). amrita.eduyoutube.com

The position of the spot is quantified by its retention factor (Rf value), which is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. youtube.com The Rf value is dependent on the specific stationary phase, mobile phase, and other experimental conditions.

Applications in Reaction Monitoring: TLC is an excellent tool for monitoring the progress of a synthesis involving this compound. By taking small aliquots from the reaction mixture at different time intervals and spotting them on a TLC plate, one can visualize the disappearance of the starting material and the appearance of the product. A complete reaction is indicated when the spot corresponding to the starting material is no longer visible. This allows for a quick and effective way to determine reaction endpoints and optimize reaction times.

Table 2: Typical TLC Systems for Amino Acid Separation

| Stationary Phase | Mobile Phase (Solvent System) | Visualization | Expected Outcome |

|---|---|---|---|

| Silica Gel | n-Butanol : Acetic Acid : Water (e.g., 3:1:1 v/v) reachdevices.com | Ninhydrin spray followed by heating youtube.com | Purple spot corresponding to the amino acid. |

| Cellulose | n-Butanol : Acetic Acid : Water (e.g., 60:19:21 v/v) researchgate.net | Ninhydrin spray followed by heating youtube.com | The Rf value will differ from silica, potentially offering different resolution. |

| Alumina | n-Butanol : Acetic Acid : Water (e.g., 3:1:1 v/v) reachdevices.com | Ninhydrin spray followed by heating youtube.com | Provides an alternative selectivity for separation. |

Capillary Electrophoresis (CE) for High-Resolution Separation of this compound

Capillary Electrophoresis (CE) is a powerful microscale separation technique that offers high resolution, efficiency, and speed for the analysis of charged species, including amino acids. researchgate.netnih.gov Unlike GC, CE can often analyze amino acids in their native, underivatized form, simplifying sample preparation. springernature.com The separation mechanism in CE is based on the differential migration of analytes in a narrow-bore fused-silica capillary filled with a background electrolyte (BGE) under the influence of a high electric field. researchgate.net

When a high voltage is applied across the capillary, charged molecules migrate towards the electrode of opposite charge. The migration velocity of an analyte like this compound is determined by its electrophoretic mobility and the electroosmotic flow (EOF) of the BGE. The electrophoretic mobility depends on the analyte's charge-to-size ratio. Since this compound is an amphoteric molecule, its charge is highly dependent on the pH of the BGE.

In a low pH (acidic) BGE, the amino group is protonated (-NH3+) and the carboxyl group is neutral (-COOH), resulting in a net positive charge. The molecule will migrate as a cation.

In a high pH (basic) BGE, the amino group is neutral (-NH2) and the carboxyl group is deprotonated (-COO-), resulting in a net negative charge. The molecule will migrate as an anion.

At its isoelectric point (pI), the net charge is zero, and there is no electrophoretic migration.

By carefully selecting the pH and composition of the BGE, the charge and, therefore, the migration time of this compound can be precisely controlled, allowing for high-resolution separation from other components in a mixture. mdpi.com Detection is typically achieved by UV absorbance, as the peptide bond within the amino acid absorbs UV light, or more sensitively through laser-induced fluorescence (LIF) after derivatization with a fluorescent tag. researchgate.net Coupling CE with mass spectrometry (CE-MS) provides a highly selective and sensitive method for the identification and quantification of amino acids. springernature.com

Table 3: Key Parameters in Capillary Electrophoresis of Amino Acids

| Parameter | Description | Influence on Separation | Typical Conditions for Amino Acids |

|---|---|---|---|

| Background Electrolyte (BGE) pH | Determines the charge state of the amino acid. | Crucial for controlling electrophoretic mobility and migration direction. | Strongly acidic buffers (e.g., pH 2.5) are common for analyzing amino acids as cations. springernature.com |

| Applied Voltage | The driving force for electrophoretic separation. | Higher voltage generally leads to faster analysis and sharper peaks, but can generate Joule heating. | 15-30 kV |

| Capillary | Fused-silica capillary with a defined internal diameter and length. | Dimensions affect separation efficiency, analysis time, and sample volume. | 25-75 µm internal diameter, 30-100 cm length. |

| Detection Method | UV-Vis absorbance, Laser-Induced Fluorescence (LIF), Mass Spectrometry (MS). | Determines the sensitivity and selectivity of the analysis. | UV detection at ~200 nm; CE-MS for high sensitivity and structural information. springernature.com |

X-Ray Crystallography for Absolute Stereochemistry and Solid-State Conformation of this compound

X-ray crystallography is an unparalleled analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. It provides unambiguous information about bond lengths, bond angles, and the absolute stereochemistry of chiral molecules. mdpi.com For a chiral compound like this compound, which exists as (R)- and (S)-enantiomers, X-ray crystallography is the gold standard for assigning the absolute configuration.

The method requires a high-quality single crystal of the compound. This crystal is mounted on a diffractometer and irradiated with a monochromatic beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, creating a unique diffraction pattern of spots of varying intensities. mdpi.com

By systematically rotating the crystal and collecting thousands of diffraction spots, a complete dataset is obtained. This data is then processed using complex mathematical algorithms (Fourier transforms) to generate a three-dimensional electron density map of the unit cell—the basic repeating unit of the crystal. From this map, the positions of individual atoms can be determined with high precision, allowing for the construction of a detailed molecular model.

This model reveals:

Solid-State Conformation: The exact spatial orientation of the butyl chain, the methyl group, the amino group, and the carboxylic acid group relative to the chiral center.

Absolute Stereochemistry: Through a technique known as anomalous dispersion, typically requiring the presence of a heavier atom in the structure or by using specific wavelengths, the absolute configuration (R or S) of the chiral center can be definitively determined.

Intermolecular Interactions: The analysis also shows how molecules of this compound pack together in the crystal lattice, revealing details about hydrogen bonding between the amino and carboxyl groups and other non-covalent interactions.

While obtaining a suitable crystal can be a significant challenge, the detailed and definitive structural information provided by X-ray crystallography is invaluable for confirming the identity and stereochemical purity of this compound.

Elemental Analysis for Stoichiometric Confirmation and Purity Verification of this compound

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (primarily carbon, hydrogen, nitrogen, and oxygen) in a compound. It serves as a crucial check for the purity of a synthesized sample and helps to confirm its empirical and molecular formula.

The molecular formula for this compound is C7H15NO2. nih.gov Based on the atomic weights of carbon (12.011 u), hydrogen (1.008 u), nitrogen (14.007 u), and oxygen (15.999 u), the theoretical elemental composition can be calculated. The total molecular weight of the compound is approximately 145.20 g/mol . nih.gov

Theoretical Calculation:

Mass of Carbon = 7 * 12.011 = 84.077 u

Mass of Hydrogen = 15 * 1.008 = 15.120 u

Mass of Nitrogen = 1 * 14.007 = 14.007 u

Mass of Oxygen = 2 * 15.999 = 31.998 u

Total Molecular Weight = 84.077 + 15.120 + 14.007 + 31.998 = 145.202 g/mol

From these values, the theoretical weight percentages are derived. In an experimental setting, a small, precisely weighed amount of pure this compound is combusted in a specialized instrument. The combustion products (CO2, H2O, and N2) are quantitatively measured, and from these measurements, the percentages of C, H, and N in the original sample are calculated. The percentage of oxygen is typically determined by difference.

The experimentally determined percentages are then compared to the theoretical values. A close agreement (typically within ±0.4%) between the experimental and calculated percentages provides strong evidence for the compound's identity and indicates a high degree of purity, free from significant amounts of impurities that would alter the elemental ratios.

Table 4: Theoretical Elemental Composition of this compound (C7H15NO2)

| Element | Symbol | Atomic Weight (u) | Number of Atoms | Total Mass (u) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 7 | 84.077 | 57.90% |

| Hydrogen | H | 1.008 | 15 | 15.120 | 10.41% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 9.65% |

| Oxygen | O | 15.999 | 2 | 31.998 | 22.04% |

| Total | 145.202 | 100.00% |

Table of Compounds

| Compound Name |

|---|

| This compound |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide |

| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide |

| Pentafluoropropionic anhydride |

| Methyl Chloroformate |

Quantum Mechanical Studies of this compound

Quantum mechanics is the foundation for modern computational chemistry, allowing for the calculation of a molecule's electronic structure and associated properties. For this compound, methods like Density Functional Theory (DFT) would be employed to model its behavior at the atomic level, providing data on bonding, charge distribution, and chemical reactivity.

An electronic structure analysis reveals how electrons are distributed within the molecule and the nature of the chemical bonds. In this compound, the presence of a carboxylic acid group (-COOH) and an amino group (-NH2) on the same carbon atom (the α-carbon) creates a unique electronic environment.

The bonding in the molecule consists of sigma (σ) bonds forming the carbon backbone and single bonds to hydrogen, oxygen, and nitrogen. The carboxylic group also features a pi (π) bond between the carbonyl carbon and oxygen. Localized molecular orbital analyses would describe the specific contributions of atomic orbitals to these bonds. Charge distribution calculations would likely show significant charge separation, with the electronegative oxygen and nitrogen atoms pulling electron density away from the carbon and hydrogen atoms, leading to a polar molecule.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the regions of a molecule that are rich or deficient in electrons, which in turn predicts how it will interact with other charged or polar species.

The MEP map uses a color scale to indicate potential values.

Red and Yellow: Regions of high electron density and negative electrostatic potential. These areas are susceptible to electrophilic attack and are associated with nucleophilic character. For this compound, these regions would be concentrated around the oxygen atoms of the carboxyl group.

Blue: Regions of low electron density and positive electrostatic potential. These areas are prone to nucleophilic attack. The hydrogen atoms of the amino group and the hydroxyl group would exhibit positive potential.

Green: Regions of neutral or near-zero potential, typically found over the nonpolar hydrocarbon portion of the molecule (the butyl side chain).

This charge distribution is crucial for understanding intermolecular interactions, such as hydrogen bonding.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

HOMO (Highest Occupied Molecular Orbital): This orbital is the outermost orbital containing electrons and acts as an electron donor. The energy of the HOMO is related to the molecule's ionization potential. In non-aromatic amino acids, the HOMO is often concentrated on the amine group. researchgate.net